molecular formula C19H20N4OS B14101775 N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide

N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide

Cat. No.: B14101775
M. Wt: 352.5 g/mol
InChI Key: BOEBKFURKOGQDI-UHFFFAOYSA-N
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Description

N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide is a complex organic compound with a molecular formula of C19H20N4OS. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzamide moiety, and a sulfanylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The quinazolinone intermediate is then reacted with sulfur-containing reagents such as thiourea or Lawesson’s reagent to introduce the sulfanylidene group.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfanylidene-quinazolinone intermediate with an appropriate benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydroxide, various nucleophiles, water or ethanol as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide: Unique due to its specific combination of quinazolinone, benzamide, and sulfanylidene groups.

    Quinazolinone Derivatives: Similar core structure but may lack the sulfanylidene or benzamide groups.

    Benzamide Derivatives: Similar benzamide moiety but may lack the quinazolinone or sulfanylidene groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide

InChI

InChI=1S/C19H20N4OS/c1-12(2)21-18(24)14-9-7-13(8-10-14)11-20-17-15-5-3-4-6-16(15)22-19(25)23-17/h3-10,12H,11H2,1-2H3,(H,21,24)(H2,20,22,23,25)

InChI Key

BOEBKFURKOGQDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

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